2-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-thiazole-4-carboxamide
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Overview
Description
2-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-thiazole-4-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, biology, and industrial processes. This compound features a unique structure that includes a pyrimidine ring, a benzothiazole ring, and a thiazole ring, making it a subject of interest for researchers.
Preparation Methods
The synthesis of 2-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-thiazole-4-carboxamide involves multiple steps. One common method includes the condensation of β-dicarbonyl compounds with amines . The reaction conditions often involve microwave irradiation to enhance the reaction rate and yield . The compound can be purified using techniques such as UV-Vis, FTIR-ATR spectroscopy, and NMR spectroscopy .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-thiazole-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. It can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects . The compound’s unique structure allows it to interact with multiple targets, making it a versatile molecule for research.
Comparison with Similar Compounds
Similar compounds include derivatives of pyrimidine, benzothiazole, and thiazole. For example:
Ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate: This compound shares the pyrimidine ring and has similar biological activities.
N-(4,6-Dimethylpyrimidin-2-yl)-4-[(quinazoline-4-yl)amino]benzene-1-sulfonamide: This compound is used in corrosion inhibition and has similar structural features.
Properties
IUPAC Name |
2-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6OS2/c1-9-7-10(2)19-15(18-9)23-16-21-12(8-25-16)14(24)22-17-20-11-5-3-4-6-13(11)26-17/h7-8H,3-6H2,1-2H3,(H,20,22,24)(H,18,19,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPPLGOMYPTBRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NC(=CS2)C(=O)NC3=NC4=C(S3)CCCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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